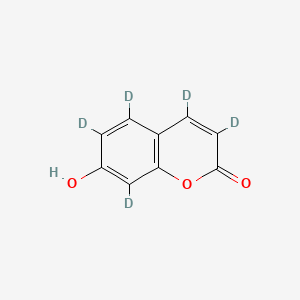

3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one

Vue d'ensemble

Description

7-Hydroxy Coumarin-d5 is the labelled analogue of 7-Hydroxy Coumarin, a metabolite of Coumarin that is present in many plants and is the aglucon of skimmin.

Mécanisme D'action

Target of Action

It belongs to the class of coumarins , which are known to interact with various enzymes and receptors in the body.

Mode of Action

As a coumarin derivative, it may share similar interactions with its targets as other coumarins . The presence of five deuterium atoms in the molecule could potentially enhance its stability and resistance to degradation .

Pharmacokinetics

It is known to be soluble in organic solvents such as methanol and acetonitrile , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one. For instance, it should be stored in a cool and dry place away from direct sunlight and heat sources to maintain its stability . The compound’s action may also be influenced by the physiological environment in which it is administered, including pH, temperature, and the presence of other molecules.

Activité Biologique

3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one, also known as Umbelliferone-d5, is a deuterated derivative of the naturally occurring compound umbelliferone. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. The following sections detail its biological activity, mechanisms of action, relevant case studies, and comparative data.

- Molecular Formula : CHDO

- Molecular Weight : 167.173 g/mol

- LogP : 1.4986

- Polar Surface Area (PSA) : 50.44 Ų

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Umbelliferone and its derivatives have been shown to possess significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that umbelliferone derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : Research has indicated that umbelliferone and its derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

- Hypoglycemic Effects : Some studies have demonstrated that compounds similar to Umbelliferone-d5 can lower blood glucose levels by inhibiting enzymes involved in glucose metabolism.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a significant role in glucose metabolism.

- Modulation of Signaling Pathways : It is suggested that the compound can modulate cellular signaling pathways involved in inflammation and oxidative stress responses.

Comparative Data on Biological Activity

| Property | Umbelliferone-d5 | Parent Compound (Umbelliferone) |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Anti-inflammatory Activity | Significant | Moderate |

| Antimicrobial Activity | Present | Present |

| Hypoglycemic Activity | Yes | Yes |

| IC50 (DPP-IV Inhibition) | >100 μM | ~127.5 μM |

Case Study 1: Antioxidant Properties

A study published in MDPI demonstrated that Umbelliferone-d5 exhibited enhanced antioxidant activity compared to its parent compound. The study utilized various assays to measure free radical scavenging ability and found that the deuterated compound had a significantly lower IC50 value in DPPH radical scavenging assays.

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of umbelliferone derivatives revealed that Umbelliferone-d5 significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

A comparative analysis of the antimicrobial efficacy of Umbelliferone-d5 against Gram-positive and Gram-negative bacteria showed promising results. The compound demonstrated a broader spectrum of activity than the non-deuterated form.

Propriétés

IUPAC Name |

3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670078 | |

| Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215373-23-1 | |

| Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.